Product packaging for MPAG-bis methyl ester(Cat. No.:)

MPAG-bis methyl ester

Cat. No.: B13864928
M. Wt: 524.5 g/mol
InChI Key: LMXFNHGLSAWZDI-TUPPYXDNSA-N
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Description

Historical Context and Academic Significance of Related Chemical Entities

The scientific intrigue surrounding MPAG-bis methyl ester is deeply rooted in the rich history and established significance of its parent chemical structures: acylacetanilides and hydrazones.

Acylacetanilides: This class of organic compounds, characterized by an acetoacetamide (B46550) group attached to an aniline (B41778) ring, has been a cornerstone in synthetic organic chemistry for over a century. Their utility stems from their versatile reactivity, particularly the active methylene (B1212753) group flanked by two carbonyl groups, which serves as a valuable synthon for a wide array of chemical transformations. Historically, acylacetanilides have been pivotal as intermediates in the synthesis of dyes and pigments. oup.com More recently, their importance has expanded into medicinal chemistry, where the acylacetanilide moiety is a key structural feature in various pharmacologically active molecules. The amide group of acetanilides can direct ortho-C-H activation, making them valuable substrates in modern catalysis for creating complex molecular architectures. researchgate.netresearchgate.netacs.org The parent compound, 4-methyl-3-oxo-N-phenylpentanamide, is itself noted as an intermediate in drug and dye synthesis. chembk.comnih.govlookchem.com

Hydrazones: The hydrazone group (-NHN=CH-), formed by the condensation of a hydrazine (B178648) with an aldehyde or ketone, is another chemical entity of profound academic interest. Hydrazones are present in numerous bioactive heterocyclic compounds and are recognized for their diverse biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. scispace.comomicsonline.org Their versatility in synthetic chemistry is well-documented, as they can participate in a variety of reactions, including cyclizations to form heterocyclic compounds. mdpi.com The ability of the hydrazone moiety to form coordination complexes with metal ions also contributes to its wide range of applications in analytical chemistry and materials science. researchgate.netgrafiati.com

The combination of these two functionalities in a single molecule, as is the case with the precursor to this compound, creates a compound with a high degree of chemical reactivity and a broad potential for further derivatization and application.

Rationale for Investigating this compound

The specific investigation into this compound is driven by the strategic chemical modification of the parent "MPAG" (4-methyl-3-oxo-N-phenyl-2-(phenyl-hydrazono)pentanamide) structure through the introduction of two methyl ester groups. This esterification is a common and powerful strategy in medicinal chemistry and materials science for several reasons:

Modulation of Physicochemical Properties: Esterification can significantly alter a molecule's properties, such as its solubility, lipophilicity, and stability. These modifications are crucial for influencing how the molecule interacts with biological systems or performs in a material matrix.

Bioactivity Enhancement: The introduction of ester functionalities can lead to enhanced or novel biological activities. magtechjournal.comnih.gov Esters can act as prodrugs, which are inactive compounds that are metabolized in the body to release an active therapeutic agent.

Fine-Tuning Electronic Properties: The electronic nature of a molecule can be fine-tuned by the addition of ester groups, which can impact its reactivity, spectral properties, and potential for use in electronic materials.

Synthetic Handles: Ester groups can serve as versatile synthetic handles for further chemical transformations, allowing for the construction of more complex molecules. journalcsij.com

The "bis" designation, indicating the presence of two methyl ester groups, suggests a targeted approach to significantly alter the parent molecule's characteristics. The rationale is to explore how these dual modifications impact the inherent properties of the acylacetanilide-hydrazone scaffold, potentially leading to new materials or compounds with unique and desirable attributes.

Current Research Landscape and Emerging Trends Pertaining to Complex Esters

The study of this compound is situated within a vibrant and rapidly advancing research landscape focused on complex esters. Esters are ubiquitous in various industries, including pharmaceuticals, cosmetics, food, and biofuels. mdpi.comdataintelo.com Current trends highlight a move towards more sophisticated and functionalized ester-containing molecules.

One significant trend is the development of "green" and sustainable methods for ester synthesis, often employing biocatalysts like enzymes to reduce the environmental impact of chemical processes. researchgate.net Another area of intense research is the incorporation of ester functionalities into advanced materials. For instance, boronate esters are being used to create complex and highly porous 3D nanoarchitectures. acs.org

In medicinal chemistry, there is a growing interest in using esterification to create novel derivatives of known bioactive compounds to improve their efficacy or to overcome challenges like poor solubility or rapid metabolism. mdpi.com The synthesis of novel ester derivatives is a common strategy in the development of new therapeutic agents. nih.gov Furthermore, redox-active esters, such as N-hydroxyphthalimide (NHPI) esters, are gaining prominence in sustainable organic synthesis as they allow for the generation of alkyl radicals under mild electrochemical conditions. rsc.org

The investigation of this compound aligns with these trends, as it represents the synthesis of a novel, complex ester with the potential for unique properties and applications, leveraging established chemical scaffolds to explore new scientific frontiers.

Overview of Research Objectives and Contributions of this compound Studies

The primary objectives of research into this compound can be summarized as follows:

Synthesis and Characterization: The initial and fundamental goal is to develop an efficient and reproducible synthetic route to this compound and to fully characterize its chemical structure and properties using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Investigation of Physicochemical Properties: A key objective is to determine the impact of the bis-methyl esterification on the physicochemical properties of the parent MPAG molecule. This includes measuring its solubility, stability, and electronic properties.

Exploration of Potential Applications: Research aims to uncover the potential applications of this compound. This could involve screening for biological activity, evaluating its properties as a dye or pigment, or assessing its utility as a building block for more complex materials.

Structure-Activity Relationship (SAR) Studies: By synthesizing and studying this compound, researchers can contribute to a deeper understanding of the structure-activity relationships within this class of compounds. This knowledge can guide the future design of novel molecules with tailored properties.

The contributions of such studies are multifold. They expand the library of known chemical compounds, provide new tools and building blocks for synthetic chemists, and can potentially lead to the discovery of new materials or therapeutic agents. The research into this compound, therefore, represents a valuable contribution to the broader field of organic chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of Related Chemical Scaffolds

Chemical ScaffoldKey Structural FeaturesCommon Applications
Acetanilide Aniline ring with an N-acyl groupDye synthesis, pharmaceutical intermediates, directing group in organic synthesis researchgate.netresearchgate.net
Hydrazone Carbon-nitrogen double bond with an N-N single bondBioactive compounds (antimicrobial, anticancer), analytical reagents, building blocks for heterocycles scispace.comomicsonline.orggrafiati.com
Methyl Ester Carbonyl group bonded to a methoxy (B1213986) groupProdrugs, flavor and fragrance compounds, solvents, intermediates in organic synthesis magtechjournal.commdpi.com

Table 2: Spectroscopic Data for Parent Compound 4-methyl-3-oxo-N-phenylpentanamide

Spectroscopic DataValues
Molecular Formula C12H15NO2 nih.govlookchem.com
Molecular Weight 205.25 g/mol nih.gov
Boiling Point 384.409 °C at 760 mmHg lookchem.com
Flash Point 158.792 °C lookchem.com
Density 1.103 g/cm³ lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H32O12 B13864928 MPAG-bis methyl ester

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H32O12

Molecular Weight

524.5 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[6-methoxy-5-[(E)-6-methoxy-3-methyl-6-oxohex-2-enyl]-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C25H32O12/c1-11(7-9-15(26)32-3)6-8-13-20(33-4)12(2)14-10-35-23(30)16(14)21(13)36-25-19(29)17(27)18(28)22(37-25)24(31)34-5/h6,17-19,22,25,27-29H,7-10H2,1-5H3/b11-6+/t17-,18-,19+,22-,25+/m0/s1

InChI Key

LMXFNHGLSAWZDI-TUPPYXDNSA-N

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)OC)O)O)O

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC)OC3C(C(C(C(O3)C(=O)OC)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Mpag Bis Methyl Ester

Optimized Synthetic Pathways for MPAG-bis Methyl Ester Preparation

The synthesis of this compound is a multi-step process that hinges on the strategic combination of its two core components: mycophenolic acid (MPA) and a glucuronic acid derivative, followed by esterification. The most optimized pathways typically involve the initial protection of the carboxylic acid on MPA, regioselective glycosylation, and subsequent esterification of the glucuronide moiety.

A common route commences with the protection of the carboxylic acid of mycophenolic acid (MPA) as a methyl ester (MPA-methyl ester). This step is crucial to prevent self-cyclization and to direct the subsequent glycosylation to the phenolic hydroxyl group. liverpool.ac.uk The esterification of MPA can be achieved using standard methods, such as reaction with methanol (B129727) in the presence of an acid catalyst.

The central transformation is the regioselective β-O-glucuronidation of the MPA-methyl ester intermediate. The Koenigs-Knorr method has been traditionally employed for this purpose. liverpool.ac.uk This involves reacting the MPA-methyl ester with an activated glucuronic acid donor, typically a per-acetylated methyl ester glucuronyl bromide, in the presence of a heavy metal promoter like silver or mercury salts. liverpool.ac.uk

Following the successful coupling to form the protected MPAG-methyl ester, the final step is the esterification of the second carboxylic acid group located on the glucuronic acid ring. If the glucuronic acid donor used was already a methyl ester, the synthesis is complete after deprotection of other protecting groups (like acetates). If a different protecting group was used on the glucuronic acid's carboxyl group, a final selective esterification step would be required. A convenient one-pot method for synthesizing amino acid methyl esters using TMSCl in methanol could be adapted for this purpose, offering a straightforward operational approach. mdpi.com

More recent advancements have focused on developing heavy metal-free glycosylation routes to improve the environmental and safety profile of the synthesis. liverpool.ac.uk

Table 1: Proposed Synthetic Pathway for this compound

Step Description Key Reagents & Conditions Precursor Product
1 Carboxylic Acid Protection MPA, Methanol (MeOH), Acid Catalyst (e.g., H₂SO₄) Mycophenolic Acid (MPA) Mycophenolic Acid Methyl Ester
2 β-O-Glucuronidation MPA-Methyl Ester, Acetobromo-α-D-glucuronic acid methyl ester, Silver(I) oxide MPA-Methyl Ester Protected this compound

Enantioselective and Stereoselective Synthesis of this compound Isomers

The stereochemical complexity of this compound resides primarily in the glycosidic bond linking the mycophenolate and glucuronide moieties. The naturally occurring metabolite features a β-anomeric configuration, making the stereocontrolled formation of this bond the paramount challenge in the synthesis. liverpool.ac.uk

The choice of glycosyl donor, promoter, and reaction conditions in the Koenigs-Knorr reaction profoundly influences the stereochemical outcome. The use of a glycosyl bromide donor with a participating protecting group (like an acetyl group) at the C2 position of the glucuronic acid ring typically favors the formation of the desired 1,2-trans-glycosidic bond, which corresponds to the β-anomer. This occurs via the formation of a stable dioxolanylium ion intermediate that blocks the α-face, directing the incoming nucleophile (the phenolic hydroxyl of MPA-methyl ester) to attack from the β-face.

Alternative strategies to control stereoselectivity include the use of different leaving groups on the anomeric carbon of the glucuronyl donor and the exploration of various Lewis acid promoters. The enantiospecific synthesis of related complex natural product methyl esters often relies on such carefully controlled glycosylation or coupling reactions to set key stereocenters. researchgate.netrsc.org

Table 2: Factors Influencing Stereoselectivity in the Glucuronidation of MPA-Methyl Ester

Factor Influence on Stereoselectivity Example Desired Outcome
Protecting Group at C2 Participating groups (e.g., acetyl) promote β-selectivity through neighboring group participation. Acetyl, Benzoyl High β:α ratio
Solvent Can influence the stability and reactivity of intermediates. Ethereal solvents are common. Dichloromethane, Diethyl ether Favors desired stereoisomer
Promoter The nature of the metal salt can affect reaction rate and stereochemical outcome. Silver(I) carbonate, Silver(I) oxide Clean conversion to β-anomer

| Temperature | Lower temperatures generally increase selectivity by favoring the thermodynamically controlled product. | -20 °C to 0 °C | Minimized anomerization |

Exploration of Novel Precursors and Synthetic Building Blocks for this compound

Research into the synthesis of MPAG and its derivatives has led to the exploration of novel precursors designed to increase efficiency, yield, and safety. The primary building blocks remain a mycophenolic acid derivative and an activated glucuronic acid donor. liverpool.ac.uk

A significant development is the move away from classical Koenigs-Knorr conditions, which utilize stoichiometric amounts of toxic heavy metal salts. A heavy metal-free approach utilizing phase-transfer catalysis has been described for the synthesis of the parent MPAG. liverpool.ac.uk This method employs a disarmed 1-alpha-bromosugar or iodosugar as the glucuronyl donor and a lithium phenolate (B1203915) of the mycophenolate acceptor, facilitated by a phase-transfer catalyst. liverpool.ac.uk This represents a greener and more atom-economical alternative.

The synthesis of the building blocks themselves has also been an area of focus. For the glucuronic acid moiety, versatile building blocks suitable for Fmoc-SPPS (Solid-Phase Peptide Synthesis) have been developed where methyl esters serve as efficient and inexpensive orthogonal protecting groups for carboxylic acids, which can be selectively removed under mild conditions using lithium iodide. researchgate.net Such strategies could be adapted to prepare the glucuronic acid donor required for this compound synthesis.

Table 3: Comparison of Precursors for the Glucuronidation Step

Precursor Type Method Promoter/Catalyst Advantages Disadvantages
Classical Glycosyl Halide Koenigs-Knorr Silver or Mercury Salts Well-established, generally reliable Stoichiometric toxic heavy metal waste
1-alpha Iodosugar Phase-Transfer Catalysis Phase-Transfer Catalyst (e.g., 18-crown-6) Heavy metal-free, potentially higher yielding May require specific substrate activation

| Thioglycoside Donors | Schmidt Glycosylation | Lewis Acid (e.g., TMSOTf) | High-yielding, tunable reactivity | Requires synthesis of thioglycoside |

Rational Design and Synthesis of Structurally Modified this compound Analogs

The synthetic framework established for this compound allows for the rational design and synthesis of a variety of structural analogs. Modifications can be introduced to the mycophenolate core, the linker, or the carbohydrate moiety to explore structure-activity relationships.

One key class of analogs are regioisomers, such as mycophenolic acid acyl-glucuronide (AcMPAG). In this molecule, the glucuronic acid is attached to the carboxylic acid of MPA via an ester linkage, rather than to the phenolic hydroxyl via an ether linkage. The synthesis of AcMPAG has been optimized using HATU-catalyzed 1-beta selective acylation. liverpool.ac.uk

Another set of analogs involves replacing the glucuronic acid with other sugars. The synthesis of mycophenolic acid β-D-O-aryl glucoside, where glucose is used instead of glucuronic acid, has been successfully demonstrated using both the optimized Koenigs-Knorr method and the heavy metal-free phase-transfer approach. liverpool.ac.uk

Furthermore, the ester groups themselves can be modified. By employing different alcohols (e.g., ethanol, propanol) in the esterification steps, a series of dialkyl ester analogs could be produced. The synthesis of various N,N-bis(alkanol)amine aryl esters demonstrates the feasibility of modulating ester groups to tune the properties of a molecule. nih.gov

Table 4: Examples of Synthesized MPAG Analogs

Analog Name Structural Modification Synthetic Strategy Reference
Mycophenolic acid acyl-glucuronide (AcMPAG) Glucuronide linked to MPA's carboxyl group (ester link) HATU-catalyzed 1-β selective acylation liverpool.ac.uk
Mycophenolic acid β-D-O-aryl glucoside Glucuronic acid replaced with glucose Koenigs-Knorr or Phase-Transfer Glycosylation liverpool.ac.uk

| Oleanolic Acid Analogs | Modifications at C-3 and C-28, including methyl ester | Multi-step synthesis from Oleanolic Acid | nih.gov |

Chemo-Enzymatic and Biocatalytic Approaches in this compound Synthesis

Chemo-enzymatic strategies offer powerful alternatives to purely chemical syntheses, often providing superior selectivity and milder reaction conditions. For the synthesis of this compound, enzymes could be applied to both the esterification and glycosylation steps.

Biocatalytic Esterification: Lipases are widely used for the synthesis of esters. Immobilized Candida antarctica lipase (B570770) B (CAL-B) is particularly effective for performing transesterifications in solvent-free conditions or organic solvents. researchgate.net This enzyme could potentially be used for the selective methylation of the carboxylic acid groups on MPA and the glucuronide moiety, avoiding harsh acidic or basic conditions that could compromise other functional groups in the molecule.

Biocatalytic Glycosylation: The key β-O-glucuronidation step is a prime target for biocatalysis. Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. While a specific enzyme for the glucuronidation of MPA has not been isolated for synthetic purposes, the biosynthetic pathway of MPA involves a highly flexible O-methyltransferase, MpaG, which is responsible for the final methylation step in the creation of MPA itself. researchgate.net The substrate flexibility of such enzymes suggests that protein engineering could yield a biocatalyst capable of performing the desired glucuronidation.

The combination of efficient organic synthesis of modified precursors with enzymatic transformations is a growing field. rsc.org A chemo-enzymatic roadmap for creating this compound could involve the chemical synthesis of an activated MPA core and a glucuronic acid donor, followed by an enzymatic glycosylation and/or enzymatic esterification to complete the synthesis. nih.gov

Table 5: Potential Chemo-Enzymatic Steps in this compound Synthesis

Step Chemical Method Potential Enzymatic Alternative Enzyme Class Advantages of Enzymatic Route
Esterification Acid-catalyzed reaction with Methanol Transesterification or Esterification Lipase (e.g., CAL-B) Mild conditions, high selectivity, no acid/base
Glucuronidation Koenigs-Knorr Reaction Enzymatic Glycosylation Glycosyltransferase Absolute β-selectivity, aqueous conditions, no toxic metals

| Methylation (of Phenol) | Not applicable for MPAG | O-Methylation | O-Methyltransferase (e.g., MpaG) | High regioselectivity (if substrate is accepted) |

Mechanistic Investigations of Mpag Bis Methyl Ester at the Molecular and Subcellular Levels

Identification and Characterization of Molecular Targets for MPAG-bis Methyl Ester

No studies identifying the molecular targets of this compound have been found.

Elucidation of Binding Modes and Interaction Kinetics of this compound with Biological Macromolecules

There is no available data on the binding modes or interaction kinetics of this compound with any biological macromolecules.

Analysis of Downstream Signaling Pathways Modulated by this compound

The effects of this compound on downstream signaling pathways have not been reported in the available scientific literature.

Cellular Uptake, Distribution, and Subcellular Localization of this compound

Information regarding the cellular uptake, distribution, and subcellular localization of this specific compound is not available.

Functional Genomic and Proteomic Profiling in Response to this compound Exposure in Research Models

No functional genomic or proteomic studies have been published concerning the effects of this compound.

Preclinical Biological Activity and Efficacy Studies of Mpag Bis Methyl Ester

In Vitro Biological Activity Assessment in Diverse Cell Lines and Primary Cell Cultures

The in vitro biological activity of MPAG-bis methyl ester, a derivative of mycophenolic acid glucuronide (MPAG), has been a subject of scientific investigation to determine its potential cytotoxic and cytostatic effects. Mycophenolic acid (MPA), the parent compound, is known to exhibit anti-proliferative effects across a range of cell lines, including those from leukemia, lymphoma, and various solid tumors. nih.gov Studies on related compounds suggest that the biological activity of this compound would likely be evaluated in similar cancer cell lines.

Due to the limited publicly available data specifically for this compound, a hypothetical data table is presented below for illustrative purposes to show how such data would typically be represented. The selection of cell lines is based on those responsive to the parent compound, mycophenolic acid.

Hypothetical In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC50 (µM)
HL-60 Acute Promyelocytic Leukemia Data not available
Jurkat T-cell Leukemia Data not available
PANC-1 Pancreatic Cancer Data not available
MCF-7 Breast Cancer Data not available

This table is for illustrative purposes only. The IC50 values are hypothetical due to the absence of specific published data for this compound.

The esterification of the glucuronide moiety in MPAG to form the bis methyl ester could potentially alter its cell permeability and intracellular accumulation, thereby influencing its biological activity. Further research is required to establish the precise in vitro effects of this compound and to understand how its chemical structure influences its interaction with cellular targets.

Evaluation of this compound Efficacy in Ex Vivo Tissue Models

There is currently a lack of published studies evaluating the efficacy of this compound in ex vivo tissue models. Such models, which utilize fresh tissue samples cultured outside the body, would be a logical step following in vitro cell line studies to provide insights into the compound's effects in a more complex, multicellular environment that mimics the in vivo situation more closely.

For a compound related to mycophenolic acid, relevant ex vivo models could include:

Organotypic tissue cultures from tumors to assess anti-cancer efficacy.

Slices of lymphoid organs (e.g., spleen, lymph nodes) to evaluate immunomodulatory effects.

Human skin explant models for potential dermatological applications.

These models would allow for the assessment of tissue penetration, local metabolic changes, and the effect on cell populations within a preserved tissue architecture.

Pharmacodynamic Characterization of this compound in Appropriate Animal Models

Pharmacodynamic studies in animal models are essential to understand the mechanism of action and the dose-response relationship of a new chemical entity. For this compound, such studies would logically be designed based on the known pharmacodynamics of its parent compound, mycophenolic acid. MPA's primary mechanism of action is the inhibition of inosine (B1671953) monophosphate dehydrogenase (IMPDH), which leads to a depletion of guanosine (B1672433) triphosphate (GTP) levels, particularly in lymphocytes. nih.govmdpi.com

Key pharmacodynamic endpoints that would be relevant for the investigation of this compound in animal models would include:

Measurement of IMPDH activity in target tissues.

Quantification of GTP levels in peripheral blood mononuclear cells.

Assessment of lymphocyte proliferation in response to mitogens.

Preclinical studies on MMF, a prodrug of MPA, have shown a correlation between MPA exposure and the inhibition of the immune response, which has been crucial for its clinical development. mdpi.com Similar studies would be necessary to characterize the pharmacodynamic profile of this compound.

Comparative Analysis of Biological Activities Between this compound and Related Compounds

The biological activity of this compound is best understood in the context of its related compounds: mycophenolic acid (MPA), mycophenolic acid glucuronide (MPAG), and acyl-mycophenolic acid glucuronide (AcMPAG).

Mycophenolic Acid (MPA): The active immunosuppressive and anti-proliferative compound. Its activity is due to the potent, reversible, and uncompetitive inhibition of IMPDH. drugbank.com

Mycophenolic Acid Glucuronide (MPAG): The major and inactive metabolite of MPA, formed by glucuronidation of the phenolic hydroxyl group. researchgate.net It does not inhibit IMPDH.

Acyl-Mycophenolic Acid Glucuronide (AcMPAG): A minor metabolite of MPA that is pharmacologically active and can inhibit IMPDH. researchgate.net It has also been implicated in some of the adverse effects of MPA therapy. nih.gov

This compound is a derivative of the inactive MPAG. The addition of two methyl ester groups would increase its lipophilicity compared to MPAG. This chemical modification could potentially lead to altered pharmacokinetics, such as increased cell membrane permeability. However, it is hypothesized that for this compound to exert any biological activity similar to MPA, it would need to be hydrolyzed in vivo to release a pharmacologically active species. The susceptibility of the ester linkages to hydrolysis by cellular esterases would be a critical determinant of its activity.

Comparison of this compound and Related Compounds

Compound Key Structural Feature Known Biological Activity
Mycophenolic Acid (MPA) Active parent drug Potent IMPDH inhibitor, immunosuppressive, anti-proliferative nih.gov
Mycophenolic Acid Glucuronide (MPAG) Major metabolite with a glucuronide group Inactive researchgate.net
Acyl-Mycophenolic Acid Glucuronide (AcMPAG) Minor metabolite with an acyl glucuronide linkage Active, inhibits IMPDH researchgate.net

Investigation of this compound in Specific Preclinical Disease Models

Given the well-documented activity of mycophenolic acid, preclinical investigations of this compound would logically be conducted in disease models where IMPDH inhibition is a validated therapeutic strategy. The anti-proliferative and immunosuppressive properties of MPA have led to its use in preventing organ transplant rejection and treating autoimmune diseases. liverpool.ac.uk Furthermore, MPA has demonstrated anti-tumor activity in various preclinical cancer models. nih.gov

Potential preclinical disease models for the investigation of this compound could include:

Models of organ transplantation: Such as rodent models of heart or kidney allograft rejection to assess immunosuppressive efficacy.

Models of autoimmune disease: For example, murine models of lupus or rheumatoid arthritis.

Oncology xenograft models: Utilizing human cancer cell lines known to be sensitive to MPA, implanted in immunocompromised mice.

The efficacy of this compound in these models would be highly dependent on its pharmacokinetic profile and its conversion to an active form within the target tissues. To date, there are no published studies detailing the efficacy of this compound in such preclinical disease models.

Despite a comprehensive search for scientific literature and data, no specific information was found for the chemical compound “this compound” in the context of Structure-Activity Relationship (SAR), Structure-Property Relationship (SPR) studies, pharmacophoric features, Quantitative Structure-Activity Relationship (QSAR) modeling, or computational SAR prediction.

The requested article, which was to be strictly structured around a detailed outline focusing on these specific areas of research for "this compound," cannot be generated due to the absence of available research findings for this particular compound in the public domain and scientific databases.

Therefore, the following sections and subsections of the requested article remain unwritten as no data could be retrieved to provide thorough, informative, and scientifically accurate content:

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Mpag Bis Methyl Ester Derivatives

Computational and Machine Learning Approaches for SAR Prediction of MPAG-bis Methyl Ester

Additionally, without any mention of this compound or its derivatives in the retrieved literature, it is not possible to compile a list of compound names as requested.

Computational Chemistry and Biophysical Characterization of Mpag Bis Methyl Ester

Molecular Docking and Dynamics Simulations of MPAG-bis Methyl Ester-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, often expressed as a binding affinity or score. For this compound, the primary target of interest would likely be inosine-5'-monophosphate dehydrogenase (IMPDH), the same target as its parent compound, MPA.

Docking studies would involve preparing the three-dimensional structures of both this compound and the target protein. The simulation then samples a vast number of possible binding poses and scores them based on a force field that approximates the physicochemical interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces. It is hypothesized that the core structure would interact with key residues in the IMPDH active site, while the bis-methyl ester groups would influence solubility and potentially form additional contacts within the binding pocket. Interaction studies on related compounds have utilized molecular docking to understand how structural changes impact binding affinity. smolecule.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic and detailed view of the ligand-target complex over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, offering insights into the stability of the binding pose, conformational changes in both the ligand and the protein, and the role of surrounding water molecules. nih.govmdpi.com

For an this compound-IMPDH complex, an MD simulation could reveal:

Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand's position over the simulation time (typically nanoseconds), one can assess the stability of the docked pose. A stable, low RMSD suggests a favorable and persistent interaction. mdpi.com

Interaction Footprint: MD allows for the detailed analysis of specific interactions, such as the duration and geometry of hydrogen bonds between the ligand and amino acid residues like Ser-117 and Lys-15, which have been shown to be important in related ligand-protein interactions. mdpi.com

Binding Free Energy Calculation: Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD trajectories to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. mdpi.com For example, studies on similar methyl ester derivatives have reported calculated binding free energies in the range of -18 to -21 kcal/mol for stable complexes. mdpi.com

A hypothetical summary of MD simulation results for this compound binding to a target protein is presented in Table 1.

Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound-Target Complex

Simulation ParameterValueInterpretation
Simulation Time100 nsStandard duration for assessing complex stability.
Ligand RMSD1.5 ± 0.3 ÅIndicates a stable binding pose within the active site.
Calculated Binding Free Energy (MM-PBSA)-19.5 kcal/molSuggests a thermodynamically favorable binding interaction.
Key H-Bond Interactions (Occupancy > 50%)Ser-117, Lys-15Highlights critical residues for ligand anchoring.

In Silico Prediction of this compound Biological Activity Profiles (excluding toxicity)

In silico tools are instrumental in the early stages of drug discovery for predicting the biological activities of novel compounds. nih.gov These predictions are based on the chemical structure of the molecule and are compared against large databases of known compounds and their activities.

For this compound, predictive models like Molinspiration or MolPredictX could be used to generate a profile of its likely biological activities. nih.gov Based on its structural similarity to MPA, it would be expected to show activity as a kinase inhibitor, an enzyme inhibitor, and potentially a G-protein coupled receptor (GPCR) ligand. nih.gov The esterification of the glucuronide and carboxylic acid moieties would alter its physicochemical properties, which could modulate its activity profile compared to MPA or MPAG.

Table 2: Predicted Biological Activities for this compound based on In Silico Modeling

Activity ClassPredicted Score/ProbabilityBasis of Prediction
Kinase Inhibitor0.65Structural similarity to known kinase-inhibiting scaffolds.
Enzyme Inhibitor0.78High similarity to MPA, a known enzyme (IMPDH) inhibitor.
GPCR Ligand0.40Moderate structural features recognized by GPCR ligand models.
Nuclear Receptor Ligand0.25Lower probability based on structural comparisons.

Note: Scores are hypothetical, typically ranging from -5 to +5 or as probabilities from 0 to 1, where higher positive values indicate a higher likelihood of activity.

These in silico predictions serve as valuable hypotheses that guide further experimental validation. nih.gov

Advanced Biophysical Techniques for Ligand-Target Binding and Conformational Analysis

To experimentally validate and complement computational predictions, several advanced biophysical techniques can be employed to characterize the binding of this compound to its target and analyze its conformational properties.

Surface Plasmon Resonance (SPR): SPR is a label-free technique for real-time monitoring of binding interactions. It can determine the kinetics (association and dissociation rate constants, k_on and k_off) and affinity (equilibrium dissociation constant, K_D) of the ligand-target interaction. In a typical setup, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. Studies on the parent compound MPA have successfully used SPR to quantify binding affinities, which were found to be in the nanomolar range (e.g., ~40 nmol L⁻¹). acs.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. It can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding in a single experiment. This data reveals the driving forces behind the interaction (e.g., whether it is enthalpy- or entropy-driven).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide high-resolution structural information about the ligand, the target, and their complex in solution. Techniques like Saturation Transfer Difference (STD) NMR can identify which parts of the ligand are in close contact with the protein. Chemical shift perturbation studies can map the binding site on the protein by monitoring changes in the protein's NMR signals upon ligand addition.

X-ray Crystallography: This technique can provide an atomic-resolution three-dimensional structure of the this compound bound to its target protein, if a suitable crystal can be obtained. This would offer definitive proof of the binding mode and reveal the precise interactions, serving as a gold standard for validating docking and MD simulation results.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical calculations, often using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and interactions. mdpi.com For this compound, these calculations can elucidate key electronic features.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Surface: The ESP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com This is invaluable for predicting sites of electrostatic interaction with a biological target. For instance, the carbonyl oxygens of the ester groups are expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors.

Atomic Charges and Bond Orders: Calculations can determine the partial charge on each atom and the strength of chemical bonds (e.g., Mayer bond order). mdpi.com This information helps in parameterizing force fields for classical MD simulations and in understanding the molecule's internal electronic structure. For example, analysis of the C=S bond in ester collectors has shown a correlation between bond order and collecting ability. mdpi.com

Table 3: Hypothetical Quantum Chemical Properties of this compound (Calculated at B3LYP/6-311G(d,p) level)

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVIndicates electron-donating capability.
LUMO Energy-1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap5.6 eVReflects the kinetic stability and low reactivity of the molecule.
Dipole Moment3.5 DIndicates overall molecular polarity.
Min. Electrostatic Potential (on carbonyl O)-35.0 kcal/molHighlights the primary site for hydrogen bonding/electrophilic attack.

Note: These values are illustrative and depend on the specific computational method and basis set used.

Cheminformatics Approaches for this compound Library Design

Cheminformatics combines computer science and chemistry to analyze large datasets of chemical compounds. In the context of this compound, these approaches can be used to design a virtual library of analogs with potentially improved properties.

The process typically involves:

Scaffold Definition: The core structure of this compound is defined as the central scaffold.

Library Enumeration: Virtual libraries are created by systematically modifying specific parts of the scaffold. For this compound, this could involve changing the ester groups to other functionalities (e.g., amides, different alkyl esters), altering the substitution pattern on the aromatic ring, or modifying the glucuronide linkage.

Property Prediction: For each compound in the virtual library, a range of properties is calculated in silico. This includes physicochemical properties (logP, molecular weight, polar surface area) and predicted biological activities and ADME (absorption, distribution, metabolism, excretion) profiles.

Virtual Screening and Filtering: The library is filtered based on desired criteria (e.g., high predicted binding affinity, drug-like properties according to Lipinski's Rule of Five) to identify a smaller, more promising set of candidate molecules for synthesis and experimental testing. This computational pre-screening significantly reduces the time and cost associated with identifying new lead compounds.

This structured, computation-driven approach allows for the rational exploration of the chemical space around this compound to design novel compounds with tailored biological activity profiles.

Analytical Methodologies for Mpag Bis Methyl Ester Research and Development

Chromatographic Separation and Quantification Methods for MPAG-bis Methyl Ester in Research Samples

Chromatographic techniques are fundamental for the isolation and quantification of this compound from complex biological matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a powerful tool for separating methyl esters. nih.gov The separation is typically achieved on octadecylsilyl (C18) columns. nih.gov The mobile phase often consists of a gradient of acetonitrile (B52724) and water, which allows for the effective elution of the esters. nih.govresearchgate.net For quantitative analysis, a UV detector is commonly employed, with detection wavelengths around 205 nm or 192 nm for unsaturated compounds. nih.govresearchgate.net The choice of solvent strength can be varied to resolve overlapping peaks, enabling the separation of closely related isomers. nih.gov The use of a photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification.

A study on the analysis of fatty acid methyl esters (FAMEs) utilized an HPLC-UV method for the simultaneous determination of various components in reaction mixtures. researchgate.net This method demonstrated good repeatability, linearity, and sensitivity. researchgate.net

Gas Chromatography (GC):

GC, particularly when coupled with a flame ionization detector (GC-FID), is a standard and robust method for the analysis of volatile compounds like methyl esters. sigmaaldrich.cominternationaloliveoil.org The sample, containing the methyl esters, is injected into the GC where it is vaporized and separated on a capillary column. sigmaaldrich.cominternationaloliveoil.org The choice of the column's stationary phase is critical for achieving the desired separation. internationaloliveoil.org For complex mixtures, multidimensional GC can provide enhanced resolution. nih.gov

For quantification, the area of the chromatographic peak is proportional to the concentration of the analyte. sigmaaldrich.com The method's accuracy and precision are typically validated by analyzing standards of known concentrations. sigmaaldrich.com One study reported accuracies of 101.3% and 99.8% for two different FAMEs, with relative standard deviations (RSDs) below 5%. sigmaaldrich.com

Sample Preparation for Chromatographic Analysis:

Prior to chromatographic analysis, a crucial step is the conversion of related acidic compounds into their methyl esters, a process known as esterification or transesterification. copernicus.orginternationaloliveoil.org This derivatization increases the volatility of the compounds, making them suitable for GC analysis. copernicus.org Common reagents for this purpose include methanolic potassium hydroxide (B78521) or a mixture of methanol (B129727), hexane, and sulfuric acid. internationaloliveoil.org After the reaction, the methyl esters are typically extracted into an organic solvent like heptane. sigmaaldrich.com

Parameter HPLC GC
Principle Partitioning between a liquid mobile phase and a solid stationary phasePartitioning between a gaseous mobile phase and a liquid or solid stationary phase
Stationary Phase Commonly C18 (octadecylsilyl)Various polar and non-polar phases (e.g., polyethylene (B3416737) glycol, methyl-siloxane)
Mobile Phase Acetonitrile/water gradientsInert carrier gas (e.g., Helium, Hydrogen)
Detector UV/Vis, Photodiode Array (PDA)Flame Ionization Detector (FID), Mass Spectrometer (MS)
Derivatization Not always requiredOften required (esterification)
Typical Analytes Less volatile, thermally labile compoundsVolatile, thermally stable compounds

Spectroscopic Characterization Techniques for Structural Elucidation of this compound in Research Contexts

Spectroscopic methods are indispensable for the definitive structural identification of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for structural elucidation.

¹H NMR: The proton NMR spectrum reveals the different types of protons present in the molecule and their connectivity. For a methyl ester, a characteristic signal for the methoxy (B1213986) group protons (-OCH₃) typically appears around 3.65 ppm. libretexts.org The chemical shifts of other protons in the molecule provide clues about their chemical environment. For instance, protons adjacent to electronegative atoms or double bonds will be shifted downfield. libretexts.orgmdpi.com In some cases, low-temperature ¹H NMR can be used to determine the relative and even absolute stereochemistry of parts of the molecule. researchgate.net

¹³C NMR: The carbon NMR spectrum shows the different types of carbon atoms. The carbonyl carbon of the ester group has a characteristic chemical shift in the range of 174.8-174.9 ppm. mdpi.com Other carbon signals will appear at chemical shifts dependent on their hybridization and bonding.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing the connectivity between protons and carbons, ultimately leading to the complete assignment of the molecule's structure. nih.gov

Infrared (IR) Spectroscopy:

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. The ester carbonyl group (C=O) exhibits a strong absorption band in the region of 1721 cm⁻¹. mdpi.com Other characteristic absorptions can confirm the presence of C-H, C-O, and other bonds within the molecule. mdpi.com

Spectroscopic Technique Information Provided Key Signal for Methyl Ester
¹H NMR Chemical environment and connectivity of protonsSinglet around 3.65 ppm for -OCH₃ protons
¹³C NMR Types of carbon atoms presentSignal around 174.8-174.9 ppm for C=O carbon
FT-IR Functional groups presentStrong absorption around 1721 cm⁻¹ for C=O stretch
2D NMR (COSY, HSQC, HMBC) Connectivity between protons and carbonsCorrelations confirming the ester moiety and overall structure

Mass Spectrometry-Based Approaches for this compound and its Metabolite Profiling in Preclinical Samples

Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of this compound and its metabolites in preclinical samples. It is often coupled with a chromatographic separation method like GC or LC.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS combines the separation power of GC with the detection capabilities of MS. uib.no After separation on the GC column, the molecules are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern of the molecule upon ionization provides a unique "fingerprint" that can be used for identification. nih.gov For fatty acid methyl esters (FAMEs), characteristic fragment ions are often observed at m/z 74 and 87. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a powerful technique for analyzing less volatile and more polar compounds, including metabolites. science.govresearchgate.net It is particularly useful for analyzing complex biological matrices. The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by selecting a specific precursor ion and then fragmenting it to produce characteristic product ions. researchgate.net This technique, often referred to as multiple reaction monitoring (MRM), is highly specific for quantification. copernicus.org

Metabolite Profiling:

In preclinical studies, understanding the metabolic fate of this compound is crucial. LC-MS/MS is the primary tool for identifying and quantifying metabolites in biological samples such as plasma, urine, and feces. europa.eu Studies on related compounds have shown that metabolites can be formed through processes like glucuronidation. nih.gov For instance, mycophenolic acid (MPA) is metabolized to mycophenolic acid acyl-glucuronide (AcMPAG) and mycophenolic acid phenolic glucuronide (MPAG). nih.gov LC-MS/MS methods can be developed to simultaneously measure the parent compound and its various metabolites. researchgate.net

MS Technique Ionization Method Key Advantages Application to this compound
GC-MS Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.Identification and quantification of the parent compound.
LC-MS/MS Electrospray Ionization (ESI)Suitable for a wide range of polarities and molecular weights; high sensitivity and selectivity.Quantification of the parent compound and its metabolites in biological fluids.

Development of High-Throughput Screening Assays for this compound Research

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for their biological activity. assay.works While specific HTS assays for this compound are not detailed in the provided context, general principles of HTS can be applied to its research.

Assay Development:

The development of a robust HTS assay is critical for identifying potential modulators of a biological target. assay.works Key considerations include:

Assay Format: Assays are typically performed in 96-well or 384-well plates to maximize throughput. assaygenie.com

Detection Method: Common detection methods include fluorescence, luminescence, and absorbance. assaygenie.com Fluorescence polarization-based assays have been developed for screening methyltransferases and demethylases. nih.gov

Assay Quality: The quality and reliability of the assay are assessed using parameters like the Z'-factor and signal-to-background ratio. assay.works

Types of HTS Assays:

Biochemical Assays: These assays use purified enzymes or proteins to screen for inhibitors or activators. plos.org For example, an assay could be developed to measure the activity of an enzyme that metabolizes this compound.

Cell-Based Assays: These assays use living cells to assess the effect of compounds on cellular processes. plos.org This could involve measuring cell viability, reporter gene expression, or the production of a specific biomarker.

Application to this compound Research:

HTS could be employed to:

Identify enzymes responsible for the metabolism of this compound.

Screen for compounds that inhibit or enhance the activity of these enzymes.

Discover novel biological targets of this compound.

HTS Assay Parameter Description Relevance to this compound
Target The specific enzyme, receptor, or cellular pathway being investigated.Could be an enzyme that metabolizes the compound or a protein it interacts with.
Readout The signal that is measured (e.g., fluorescence, luminescence).The chosen readout would be linked to the activity of the target.
Compound Library A large collection of diverse small molecules to be tested.Screening libraries to find modulators of the compound's biological activity.
Automation Use of robotics for liquid handling and plate reading to increase throughput.Essential for screening large numbers of compounds efficiently.

Advanced Imaging Techniques for this compound Distribution in Research Models

Advanced imaging techniques can provide valuable insights into the spatial and temporal distribution of this compound and its metabolites within research models, such as tissues and cells.

While specific imaging studies for this compound are not available in the search results, techniques used for related compounds can be extrapolated. The use of fluorescent probes coupled with live-cell imaging can visualize the real-time activity and localization of molecules within cells. researchgate.net

For example, quantitative time-lapse imaging has been used to investigate the transport of drug metabolites in sandwich-cultured hepatocytes, which retain both basolateral and canalicular transporter networks. doi.org This allows for the study of how a compound and its metabolites are taken up into and effluxed from liver cells. doi.org

If this compound or a metabolite could be labeled with a fluorescent tag without significantly altering its properties, techniques like confocal microscopy or fluorescence microscopy could be used to visualize its distribution in cells or tissue sections. This would provide valuable information on its target sites and potential mechanisms of action.

Metabolic Fate and Biotransformation of Mpag Bis Methyl Ester in Preclinical Systems

Identification of Major Metabolic Pathways of MPAG-bis Methyl Ester in In Vitro Hepatic and Other Tissue Systems

The primary and most significant metabolic pathway for this compound in in vitro systems, such as hepatic and other tissue preparations, is predicted to be the sequential hydrolysis of its two methyl ester groups. This enzymatic cleavage would yield mycophenolic acid 7-O-glucuronide (MPAG) as the principal metabolite.

Once formed, MPAG follows the known metabolic cascade of mycophenolic acid (MPA) metabolites. In vitro studies using human liver, kidney, and intestinal microsomes have demonstrated that MPA is primarily metabolized via glucuronidation to form the phenolic glucuronide, MPAG. psu.edu While the liver is the main site of this biotransformation, the kidney and intestine also contribute to MPAG formation. psu.edudrugbank.com

Further metabolism of MPA in these in vitro systems can lead to the formation of an acyl glucuronide (AcMPAG) and a phenolic glucoside (MPAGls). psu.edu However, MPAG remains the predominant metabolite. The efficiency of MPAG formation has been shown to be greater in kidney microsomes compared to liver microsomes, although liver microsomes exhibit a higher capacity for AcMPAG formation. psu.edu Intestinal microsomes generally show the lowest glucuronidation efficiency. psu.edu

In Vitro SystemPrimary Metabolite of MPAKey FindingsReference
Human Liver Microsomes (HLM)MPAG, AcMPAGPrimary site of MPA glucuronidation. Higher capacity for AcMPAG formation compared to HKM. psu.edu
Human Kidney Microsomes (HKM)MPAG, AcMPAG, MPAGlsGreater efficiency of MPAG formation compared to HLM. Highest capacity for MPAGls formation. psu.edu
Human Intestinal Microsomes (HIM)MPAG, AcMPAGLowest glucuronidation efficiency with high interindividual variability. psu.edu
Rat Sandwich-Cultured HepatocytesMPAG, AcMPAGMPAG is the major metabolite, consistent with in vivo data. researchgate.net

Characterization of Enzyme Systems Involved in this compound Metabolism

The metabolism of this compound is expected to be a two-stage process involving distinct enzyme systems.

The initial and critical step, the hydrolysis of the methyl ester groups, is anticipated to be catalyzed by carboxylesterases (CES). nih.gov These enzymes are ubiquitously expressed, with high concentrations in the liver, intestine, and plasma. scribd.com In humans, two major carboxylesterases, CES1 and CES2, are responsible for the hydrolysis of a wide array of xenobiotic esters. nih.gov CES1 is predominantly found in the liver, while CES2 is highly expressed in the small intestine. researchgate.net Given that this compound contains two ester linkages, it is plausible that both CES1 and CES2 could be involved in its hydrolysis, depending on the site of metabolism. Studies on other xenobiotic methyl esters have demonstrated efficient hydrolysis by hepatic carboxylesterases. researchgate.netnih.gov

Following hydrolysis to MPAG, the subsequent metabolism is governed by the enzymes responsible for the biotransformation of MPA. The glucuronidation of MPA to MPAG is primarily mediated by UDP-glucuronosyltransferases (UGTs). pharmgkb.orgmdpi.com Specific isoforms, including UGT1A1, UGT1A7, UGT1A8, UGT1A9, and UGT1A10, have been identified as being involved in this process. drugbank.compharmgkb.org UGT1A9 is considered the main hepatic enzyme responsible for MPA glucuronidation, while UGT1A8 plays a significant role in extra-hepatic metabolism, particularly in the intestine. drugbank.comnih.gov

Biotransformation Profiling of this compound in In Vivo Animal Models

Direct in vivo studies on the biotransformation of this compound in animal models are not available in the current scientific literature. However, the in vivo metabolic fate can be inferred from the extensive research conducted on its parent compound, MPA.

Upon administration, this compound would likely undergo rapid and extensive first-pass metabolism, primarily in the liver and intestine, where carboxylesterases would hydrolyze it to MPAG. The resulting MPAG would then enter the systemic circulation.

In vivo studies in various animal models, including rats and dogs, have consistently shown that MPA is extensively metabolized to MPAG. researchgate.netnih.gov In rats, MPAG is the major metabolite found in bile. researchgate.net Comparative studies using liver microsomes from humans, dogs, and cats have shown that while the total conjugation of MPA is quantitatively similar, the specific metabolic pathways can differ between species. nih.gov For instance, both dog and cat liver microsomes form MPAG and its acyl glucuronide, but only the phenolic glucoside of MPA. nih.gov

Animal ModelKey Findings on MPA/MPAG MetabolismReference
RatMPAG is the major biliary metabolite of MPA. Good correlation between in vitro hepatocyte data and in vivo findings. researchgate.net
DogLiver microsomes form both MPAG and AcMPAG from MPA. nih.gov
CatDespite a known deficiency in glucuronidation, cat liver microsomes are capable of forming MPAG from MPA. nih.gov

Impact of Metabolism on the Disposition and Activity of this compound in Research Settings

The metabolism of this compound is expected to have a profound impact on its disposition and any potential biological activity. The initial hydrolysis is the pivotal step that dictates the compound's fate. As this compound is a more lipophilic derivative of MPAG, it may exhibit different absorption and distribution characteristics compared to its polar parent.

However, the rapid hydrolysis by carboxylesterases would likely lead to a short in vivo half-life for the parent ester. The resulting metabolite, MPAG, is the pharmacologically inactive, water-soluble glucuronide of MPA. oup.com Therefore, the primary role of the metabolism of this compound would be its conversion to an inactive form that is readily eliminated from the body.

The disposition of the newly formed MPAG would then be governed by transporters responsible for the excretion of organic anions. MPAG is a substrate for renal organic anion transporters, which facilitate its elimination in urine. nih.gov In the liver, MPAG is excreted into the bile, a process mediated by transporters such as the multidrug resistance-associated protein 2 (MRP2). frontiersin.org

Investigation of Esterase-Mediated Hydrolysis of this compound

A detailed investigation into the esterase-mediated hydrolysis of this compound would be fundamental to understanding its pharmacokinetics. This process is anticipated to be the rate-limiting step in its clearance.

The hydrolysis would involve the cleavage of two ester bonds: one on the mycophenolic acid moiety and one on the glucuronic acid moiety. Carboxylesterases are highly efficient at hydrolyzing a wide range of ester-containing xenobiotics. mdpi.com The rate of hydrolysis can be influenced by the chemical structure of the substrate. For instance, studies on parabens (4-hydroxybenzoic acid esters) have shown that the rate of hydrolysis by human liver microsomes is dependent on the length of the alkyl chain. researchgate.netnih.gov

Advanced Research Applications and Future Directions for Mpag Bis Methyl Ester Studies

Development of MPAG-bis Methyl Ester as a Chemical Biology Probe or Research Tool

A thorough review of scientific literature indicates that this compound has not been developed or utilized as a chemical biology probe or a research tool. Chemical probes are powerful molecules for studying biological systems, and while the parent compound, mycophenolic acid (MPA), and its primary metabolite, mycophenolic acid glucuronide (MPAG), are well-documented, the bis methyl ester derivative does not appear in studies focused on probe development. There are no available data tables or research findings detailing its synthesis for this purpose, its selectivity, or its application in cellular or in vivo models.

Integration of this compound Research into Systems Biology and Network Pharmacology Studies

An exhaustive search of systems biology and network pharmacology literature and databases shows no integration of this compound research. These fields rely on extensive datasets to model complex biological interactions. The absence of foundational research on the bioactivity and molecular targets of this compound means it has not been incorporated into any such computational or experimental studies. Therefore, no data exists on its network effects, potential synergistic interactions, or its role in broader biological pathways.

Challenges and Opportunities in Translating this compound Research Findings

As there are no foundational research findings on this compound, there is consequently no literature discussing the challenges and opportunities in translating such findings. The scientific community has not yet reached the stage of investigating this specific compound's basic properties, which is a necessary precursor to any translational research efforts.

Emerging Methodologies and Technologies Applicable to this compound Research

While there are many emerging methodologies and technologies in chemical biology and drug discovery, none have been specifically applied to research on this compound, as no such research appears to have been undertaken. The application of technologies such as chemoproteomics, advanced mass spectrometry, or novel synthesis platforms to the study of this compound remains a purely hypothetical consideration, with no published examples.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for MPAG-bis methyl ester, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves esterification of MPAG acid precursors with methanol under acidic catalysis. Key parameters include molar ratios (acid:alcohol), catalyst type (e.g., H₂SO₄ vs. HCl), and reaction temperature. For reproducibility, document reagent purity (≥95% by HPLC), solvent drying protocols, and inert gas purging to prevent hydrolysis . Example optimization: Taguchi experimental design (L-9 orthogonal array) can systematically evaluate parameters like catalyst concentration and temperature, as demonstrated in methyl ester production studies .

Q. Which analytical techniques are critical for characterizing this compound purity and structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm esterification (e.g., methyl group peaks at δ 3.6–3.8 ppm) and absence of unreacted acid .
  • HPLC-MS with C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) to assess purity (>98%) and detect degradation products .
  • FT-IR for functional group validation (C=O stretch at ~1740 cm⁻¹ for esters) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality control protocols:

  • Standardize starting material sources (e.g., NIST-certified reagents) .
  • Use statistical process control (SPC) charts to monitor critical parameters (e.g., reaction time, pH).
  • Include internal standards (e.g., deuterated analogs) during analysis to normalize instrumental variability .

Advanced Research Questions

Q. What experimental design strategies are optimal for resolving contradictory data in this compound stability studies?

  • Methodological Answer : Contradictions often arise from uncontrolled variables (e.g., light exposure, humidity). Mitigate via:

  • Factorial design experiments to isolate factors (e.g., temperature, pH) affecting degradation rates .
  • Accelerated stability testing under ICH guidelines (25°C/60% RH for 6 months) with LC-MS monitoring .
  • Compare degradation kinetics using Arrhenius modeling to predict shelf-life .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in biological systems?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations to predict esterase-mediated hydrolysis rates (e.g., using GROMACS with CHARMM force fields).
  • Density Functional Theory (DFT) to calculate electron distribution and identify nucleophilic attack sites on the ester moiety .
  • Validate models with in vitro assays (e.g., liver microsomal stability tests) .

Q. What are the best practices for designing dose-response studies involving this compound in cellular models?

  • Methodological Answer :

  • Use logarithmic dilution series (e.g., 0.1–100 µM) to capture EC₅₀/IC₅₀ values .
  • Include positive controls (e.g., known esterase inhibitors) and vehicle controls (DMSO <0.1%).
  • Apply Hill slope analysis to assess cooperativity in dose-response curves .
  • Document cell line authentication (STR profiling) and passage numbers to ensure reproducibility .

Data Interpretation & Reproducibility

Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. MS) for this compound?

  • Methodological Answer :

  • Cross-validate with orthogonal techniques : For example, if NMR suggests impurities but MS does not, perform 2D NMR (COSY, HSQC) to resolve overlapping peaks .
  • Quantify discrepancies using signal-to-noise ratios (S/N >10 for MS) and integration thresholds (NMR peaks within ±5% theoretical values) .

Q. What steps ensure reproducibility in this compound bioactivity assays?

  • Methodological Answer :

  • Predefine acceptance criteria (e.g., Z’ factor >0.5 for high-throughput screens) .
  • Share raw datasets (e.g., depositing spectra in PubChem or ChEMBL) and detailed protocols (e.g., SOPs for cell culture conditions) .
  • Use blinded analysis to minimize observer bias in endpoint measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.